
1-Phenylbut-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbut-3-yn-2-one is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Complex Compounds : Gervasio, Sappa, and Markó (1993) discussed the synthesis of a complex involving 1-phenylbut-3-yn-2-one, demonstrating its role in forming symmetrical benzene from asymmetrical internal alkynes, a first of its kind (Gervasio, Sappa, & Markó, 1993).
Chemical Reactions and Products
Dimerisation and Molar Adduct Formation : Acheson, Wallis, and Woollard (1979) explored the dimerisation of this compound with various heterocycles, leading to diverse products, including dihydro-H-quinolizinones and 1,6-benzodiazocin-2(1H)-ones (Acheson, Wallis, & Woollard, 1979).
Cyclisation and Oxidation Studies : Hankovszky, Hideg, and Lloyd (1974) reported on the reactions of this compound with diamines and aminoethanethiol, highlighting the cyclisation products and conjugate additions formed under various conditions (Hankovszky, Hideg, & Lloyd, 1974).
Unusual Reaction Products : Dabdoub, Justino, Guerrero, and Zukerman-Schpector (1998) observed an unexpected product formed under Rupe reaction conditions with this compound, indicating its reactivity and potential for novel compound synthesis (Dabdoub et al., 1998).
Photochemical and Oxidative Properties
Photo-Oxidation and Structural Elucidation : Arendonk, Laarhoven, and Prick (1978) conducted a study on the photo-oxidation of this compound, offering insights into its behavior under light exposure and the structural details of its oxidation products (Arendonk, Laarhoven, & Prick, 1978).
Oxidative Cleavage Studies : Rao and Pritzkow (1987) examined the oxidation of this compound and identified α-dicarbonyl compounds as intermediates, providing a deeper understanding of its oxidative pathways (Rao & Pritzkow, 1987).
Biocatalysis and Enzyme Engineering
Enzyme Catalysis and Engineering : Löfgren, Görbe, Oschmann, Svedendahl Humble, and Bäckvall (2019) enhanced the activity of Candida antarctica Lipase A for the transesterification of this compound, demonstrating the compound's utility in biocatalysis and the potential for enzyme optimization (Löfgren et al., 2019).
Cyclization Reactions in Organic Chemistry : Deng, Xie, Zheng, Xiao, Wang, Xiang, and Yang (2019) utilized this compound in phosphine-catalyzed cyclization reactions, highlighting its role in synthesizing functionalized tetrahydrofuran derivatives (Deng et al., 2019).
Advanced Applications and Synthesis
Unique Reaction Mechanisms : Vasin, Bezrukova, Razin, and Somov (2017) described an uncommon reaction of this compound with diphenyldiazomethane, shedding light on its complex chemical behavior and the potential for creating novel compounds (Vasin et al., 2017).
Electrophile Reactions with Cyclic Enamines : Acheson and Woollard (1975) investigated the reactions of this compound with electrophilic acetylenes, contributing to the understanding of its electrophilic properties and reactivity with cyclic enamines (Acheson & Woollard, 1975).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound belongs to the class of α,β-unsaturated ketones . These compounds are often involved in various biological activities, but the specific targets for 1-Phenylbut-3-yn-2-one remain to be identified.
Biochemical Pathways
Α,β-unsaturated ketones are known to be involved in various biological processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
As an α,β-unsaturated ketone, it may have potential biological activities, but specific effects at the molecular and cellular level remain to be elucidated .
Propiedades
IUPAC Name |
1-phenylbut-3-yn-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZGMAXWGIRPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

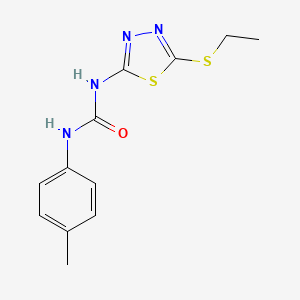
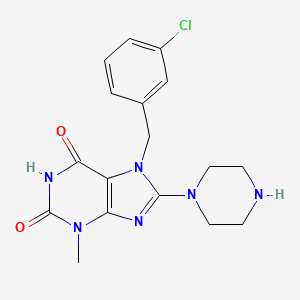
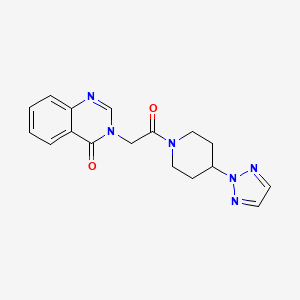
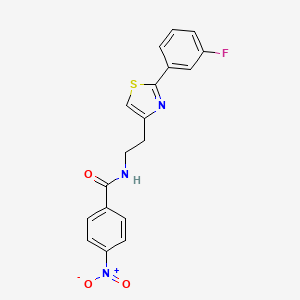

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)
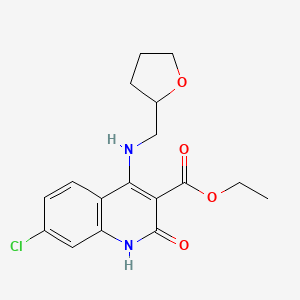
![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
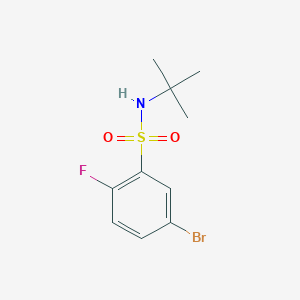

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
